molecular formula C23H28N2O4S B12156824 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12156824
M. Wt: 428.5 g/mol
InChI Key: HDHWNZYEMFUKRC-XUTLUUPISA-N
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Description

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a thiophene moiety, and a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrrolone ring through cyclization reactions.
  • Introduction of the thiophene moiety via cross-coupling reactions.
  • Attachment of the diethylaminoethyl side chain through alkylation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The diethylaminoethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

  • Oxidation of the hydroxyl group yields a ketone.
  • Reduction of the carbonyl group yields an alcohol.
  • Substitution reactions yield various derivatives depending on the substituent introduced.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl side chain may facilitate binding to specific sites, while the thiophene and pyrrolone moieties contribute to the overall activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Comparison:

  • The presence of different substituents on the phenyl ring or variations in the aminoethyl side chain can significantly alter the compound’s properties and reactivity.
  • The unique combination of the diethylaminoethyl side chain and the methoxy-methylphenyl group in 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one may confer specific advantages in terms of binding affinity and selectivity for certain targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H28N2O4S/c1-5-24(6-2)11-12-25-20(18-8-7-13-30-18)19(22(27)23(25)28)21(26)16-9-10-17(29-4)15(3)14-16/h7-10,13-14,20,26H,5-6,11-12H2,1-4H3/b21-19+

InChI Key

HDHWNZYEMFUKRC-XUTLUUPISA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=CS3

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=CS3

Origin of Product

United States

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